Atorvastatin Acetonide tert-Butyl Ester
Vue d'ensemble
Description
L’atorvastatine acétonide tert-butyle ester est un intermédiaire pharmaceutique utilisé dans la préparation des sels d’atorvastatine. L’atorvastatine est un inhibiteur de la HMG-CoA réductase actif par voie orale, qui réduit efficacement les lipides sanguins. Ce composé joue un rôle crucial dans la synthèse de l’atorvastatine, un médicament largement prescrit pour abaisser le taux de cholestérol et réduire le risque de maladies cardiovasculaires .
Applications De Recherche Scientifique
Atorvastatin acetonide tert-butyl ester is primarily used in the pharmaceutical industry as an intermediate in the synthesis of atorvastatin salts. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and cholesterol biosynthesis.
Medicine: Integral in the production of atorvastatin, a drug used to lower cholesterol levels and reduce cardiovascular risk.
Industry: Employed in large-scale production processes for atorvastatin
Mécanisme D'action
L’atorvastatine acétonide tert-butyle ester exerce ses effets en inhibant l’enzyme HMG-CoA réductase, qui catalyse la conversion de la HMG-CoA en mévalonate, une étape cruciale dans la biosynthèse du cholestérol. Cette inhibition entraîne une diminution de la production de cholestérol dans le foie, ce qui réduit finalement les taux de lipides sanguins. Les cibles moléculaires et les voies impliquées comprennent l’enzyme HMG-CoA réductase et la voie du mévalonate .
Analyse Biochimique
Biochemical Properties
Atorvastatin Acetonide tert-Butyl Ester plays a significant role in biochemical reactions. It is involved in the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . The interaction between this compound and this enzyme leads to a decrease in blood lipid levels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting HMG-CoA reductase, it reduces the synthesis of cholesterol, thereby affecting lipid metabolism within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to and inhibits HMG-CoA reductase, leading to a decrease in cholesterol synthesis .
Metabolic Pathways
This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the production of cholesterol . It interacts with the enzyme HMG-CoA reductase, leading to a decrease in the production of mevalonate, a precursor to cholesterol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’atorvastatine acétonide tert-butyle ester implique plusieurs étapes. Une méthode courante comprend l’hydrogénation du nitrile tert-butyle isopropylidène en amine tert-butyle isopropylidène, suivie d’une condensation avec la dicétone de l’atorvastatine pour former l’ester acétonide. L’ester acétonide, qui protège le diol, est ensuite déprotégé pour former un ester diol en dissolvant l’ester acétonide dans du méthanol et en le traitant avec un acide .
Méthodes de production industrielle
La production industrielle de l’atorvastatine acétonide tert-butyle ester implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’hydrolyse en plusieurs étapes du groupe cétale et de l’ester tert-butyle, suivie d’un protocole de purification modifié pour obtenir de l’atorvastatine calcique de qualité API .
Analyse Des Réactions Chimiques
Types de réactions
L’atorvastatine acétonide tert-butyle ester subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent les acides pour la déprotection, l’hydrogène pour la réduction et divers oxydants pour l’oxydation. Les conditions impliquent généralement des températures et des pressions contrôlées pour garantir les résultats réactionnels souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les sels d’atorvastatine, qui sont utilisés dans la formulation des médicaments à base d’atorvastatine .
Applications de recherche scientifique
L’atorvastatine acétonide tert-butyle ester est principalement utilisée dans l’industrie pharmaceutique comme intermédiaire dans la synthèse des sels d’atorvastatine. Ses applications s’étendent à :
Chimie : Utilisée dans la synthèse de molécules organiques complexes.
Biologie : Étudiée pour son rôle dans le métabolisme des lipides et la biosynthèse du cholestérol.
Médecine : Intégrale dans la production de l’atorvastatine, un médicament utilisé pour abaisser le taux de cholestérol et réduire le risque cardiovasculaire.
Industrie : Employée dans les processus de production à grande échelle de l’atorvastatine
Comparaison Avec Des Composés Similaires
Composés similaires
- Atorvastatine lactone
- Atorvastatine tert-butyle ester
- Impureté 8 de l’atorvastatine
- Impureté 3 de l’atorvastatine
Unicité
L’atorvastatine acétonide tert-butyle ester est unique en raison de son rôle spécifique en tant qu’intermédiaire dans la synthèse des sels d’atorvastatine. Sa structure chimique et ses propriétés la rendent particulièrement adaptée à cette fin, la distinguant des autres composés similaires .
Propriétés
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436296 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001659-85-3, 125971-95-1 | |
Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the developed UHPLC method for analyzing Atorvastatin Acetonide tert-Butyl Ester compared to the previous HPLC method?
A1: The main advantage of the UHPLC method over the previous HPLC method is the significant reduction in analysis time. The UHPLC method utilizing a Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ column with a specific mobile phase composition and flow rate was able to achieve an analysis time of 12 minutes [, ]. This is a substantial improvement compared to the 60 minutes required for the HPLC method using a Zorbax SB C-18, 4.6 mm x 250mm, 5µ column [, ]. Despite the shorter analysis time, the UHPLC method maintained or even improved the chromatographic separation of this compound and its impurities.
Q2: Why is a validated analytical method important for analyzing this compound, particularly in the pharmaceutical industry?
A2: A validated analytical method is crucial for analyzing this compound, especially in the pharmaceutical industry, to ensure the quality and purity of the final drug product. The UHPLC method discussed in the research underwent validation procedures to determine its specificity, precision, accuracy, linearity, and robustness [, ]. These validation parameters confirm that the method is reliable and suitable for its intended purpose, which is essential for meeting Good Manufacturing Practices (GMP) and ensuring the production of safe and effective pharmaceuticals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.